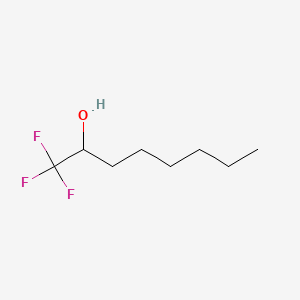

1,1,1-Trifluoro-2-octanol

Description

Overview of Fluorinated Alcohols as Privileged Structures in Contemporary Chemistry

Fluorinated alcohols have emerged as a class of "magic" reaction media and promoters in organic synthesis over the past few decades. nih.gov Their distinct properties, such as strong hydrogen-bonding donor ability and low nucleophilicity, enable them to facilitate organic reactions, sometimes even without a catalyst. nih.govresearchgate.net This leads to operationally simple, practical, and more environmentally friendly chemical processes. nih.govresearchgate.net

The unique characteristics of fluorinated alcohols, including high polarity, strong hydrogen bonding, and excellent solubility, have driven the development and use of a large number of these compounds. alfa-chemistry.com In synthetic organic chemistry, they are instrumental in obtaining new fluorinated products with high yields and selectivity. alfa-chemistry.com Furthermore, their importance extends to the pharmaceutical industry, where they serve as crucial intermediates in the synthesis of fluorine-containing drugs like anesthetics and anti-rheumatic agents. alfa-chemistry.com The applications of fluorinated alcohols are diverse, ranging from solvents and co-solvents to additives in homogeneous catalysis, influencing the efficiency, regioselectivity, and stereoselectivity of various reactions. thieme-connect.com

Historical Context and Evolution of Research on 1,1,1-Trifluoro-2-octanol

Research into this compound and similar optically active 1,1,1-trifluoro-2-alkanols gained significant traction due to their potential as components of ferroelectric liquid crystals. oup.com Early studies focused on the synthesis of these compounds to create new liquid crystals with desirable properties like large spontaneous polarization and fast response times. jst.go.jp

A key development in the research of this compound has been the use of enzymatic reactions to resolve its racemic mixture and obtain enantiomerically pure forms. oup.comrsc.org Lipase-catalyzed acylation and hydrolysis have been extensively investigated to produce both (R)- and (S)-enantiomers with high optical purity. oup.comjst.go.jprsc.org For instance, lipase-mediated kinetic resolution has been a successful strategy. evitachem.com More recent research has explored methods like encapsulating lipases in silica (B1680970) nanoparticles to improve the efficiency and reusability of the biocatalyst for the resolution of this compound. rsc.org The synthesis of this compound can also be achieved through methods like the ring cleavage of (trifluoromethyl)oxirane with appropriate nucleophiles. dokumen.pubresearchgate.net

Significance of this compound as a Research Target

The significance of this compound as a research target stems primarily from its applications in materials science and as a chiral building block in organic synthesis. It is a key component in the formulation of liquid crystal compounds, particularly those with ferroelectric liquid crystal (FLC) properties. evitachem.com The incorporation of the trifluoromethyl group at a chiral center is a strategy for designing new chiral dopants for these advanced materials. jst.go.jp

As a chiral molecule, its enantiomerically pure forms, (R)-(+)-1,1,1-Trifluoro-2-octanol and (S)-(-)-1,1,1-Trifluoro-2-octanol, are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. lookchem.com The presence of the trifluoromethyl group can significantly influence the biological activity of the final products. The (S)-enantiomer, for example, is used as a chiral solvent in pharmaceutical synthesis to produce enantiomerically pure drugs, which is critical for ensuring desired therapeutic effects and minimizing side effects. lookchem.com

Scope and Objectives of Academic Inquiry into this compound

The primary goals of academic research on this compound are multifaceted and include:

Application in Materials Science: Researchers are actively investigating the use of this compound and its derivatives in the design and synthesis of new ferroelectric liquid crystals. jst.go.jp The objective is to develop materials with enhanced properties, such as a wide temperature range for the chiral smectic C phase, large spontaneous polarization, and short response times to electric fields. jst.go.jp

Utility as a Chiral Building Block: Academic inquiry is directed towards expanding the use of enantiomerically pure this compound as a versatile chiral building block in asymmetric synthesis. lookchem.comlookchem.com This involves its incorporation into complex molecules to create new pharmaceuticals and agrochemicals with specific stereochemistry, which is often crucial for their biological function. lookchem.com

Understanding Structure-Property Relationships: A fundamental objective is to understand how the presence and stereochemistry of the trifluoromethyl group in this compound influence its physical, chemical, and biological properties. This knowledge is essential for the rational design of new molecules with desired functionalities.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H15F3O |

| Molecular Weight | 184.2 g/mol amerigoscientific.com |

| Boiling Point | 170 °C (lit.) chemicalbook.com |

| Density | 1.05 g/mL at 25 °C (lit.) chemicalbook.com |

| Refractive Index (n20/D) | 1.384 (lit.) chemicalbook.com |

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluorooctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3O/c1-2-3-4-5-6-7(12)8(9,10)11/h7,12H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAIBHXNHIEDAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00883239 | |

| Record name | 2-Octanol, 1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

453-43-0 | |

| Record name | 1,1,1-Trifluoro-2-octanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=453-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Octanol, 1,1,1-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000453430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Trifluoro-2-octanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Octanol, 1,1,1-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanol, 1,1,1-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00883239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluorooctan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of 1,1,1 Trifluoro 2 Octanol Reactivity and Interactions

Influence of the Trifluoromethyl Group on Reaction Pathways and Electronic Properties

The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, profoundly influences the reactivity and electronic characteristics of 1,1,1-trifluoro-2-octanol. ontosight.aiscispace.com This influence stems from the high electronegativity of the fluorine atoms, which alters the electron density distribution across the molecule. ontosight.ai The strong inductive effect of the -CF3 group significantly impacts the stability of reaction intermediates and the acidity of the neighboring hydroxyl group. scispace.comacs.org

The electron-withdrawing nature of the trifluoromethyl group deactivates the adjacent carbon atom, which can affect the rates and pathways of various reactions. nih.gov For instance, in reactions involving the formation of a carbocation at the C2 position, the -CF3 group would be destabilizing. Conversely, it enhances the acidity of the hydroxyl proton compared to its non-fluorinated analog, 2-octanol. arkat-usa.org This increased acidity is a key factor in its role as a hydrogen bond donor. researchgate.netresearchgate.net

The electronic properties of fluorinated alcohols like this compound are characterized by high polarity, a strong hydrogen-bond-donating ability, and low nucleophilicity. researchgate.netresearchgate.net These properties make them effective promoters for a variety of organic reactions, often enabling transformations under milder conditions than in non-fluorinated solvents. arkat-usa.orgrsc.org

Table 1: Comparison of Properties of Fluorinated vs. Non-fluorinated Alcohols

| Property | This compound (and related fluorinated alcohols) | 2-Octanol (and related non-fluorinated alcohols) | Reference |

|---|---|---|---|

| Acidity (pKa) | Lower (More acidic) | Higher (Less acidic) | arkat-usa.org |

| Nucleophilicity of Hydroxyl Group | Lower | Higher | researchgate.net |

| Hydrogen Bond Donating Ability | Strong | Moderate | researchgate.netresearchgate.net |

| Polarity | High | Lower | researchgate.net |

Role of the Hydroxyl Group in Nucleophilic Reactions and Substitutions

The hydroxyl (-OH) group in this compound is a key functional group, participating in a variety of nucleophilic reactions and substitutions. evitachem.com However, its reactivity is significantly modulated by the adjacent trifluoromethyl group. The strong electron-withdrawing effect of the -CF3 group reduces the electron density on the oxygen atom, thereby decreasing the nucleophilicity of the hydroxyl group compared to non-fluorinated alcohols. researchgate.net

Despite its reduced nucleophilicity, the hydroxyl group can still act as a nucleophile in reactions such as esterification. evitachem.com More commonly, it functions as a leaving group after protonation or conversion to a better leaving group, such as a tosylate or mesylate. usd.eduorganic-chemistry.org The activation of the hydroxyl group is a critical step for many substitution reactions. usd.edu In acidic media, protonation of the hydroxyl group forms an oxonium ion, which can then depart as a water molecule, facilitating nucleophilic attack at the C2 position. evitachem.com

The low nucleophilicity of fluorinated alcohols like this compound is a synthetically useful property when they are used as solvents, as it minimizes solvent participation in reactions as a competing nucleophile. arkat-usa.org

Proton Transfer Dynamics and Implications for Electrophilic Activation

Proton transfer is a fundamental process in the chemistry of this compound, particularly in its role in activating electrophiles. pku.edu.cnchemrxiv.orgchemrxiv.org Due to the increased acidity of the hydroxyl group, this compound is an effective proton donor. arkat-usa.org This property is central to its ability to promote reactions through hydrogen bonding. nih.gov

Fluorinated alcohols can activate electrophiles, such as aldehydes or epoxides, by forming a hydrogen bond with a lone pair of electrons on the oxygen atom of the electrophile. arkat-usa.orgnih.gov This hydrogen bonding increases the electrophilicity of the carbon atom attached to the oxygen, making it more susceptible to nucleophilic attack. nih.gov This mode of "electrophilic activation" allows reactions to proceed under milder conditions and can influence the selectivity of the reaction. nih.gov For example, the ring-opening of epoxides with weak nucleophiles is significantly enhanced in the presence of fluorinated alcohols. arkat-usa.org

The dynamics of proton transfer involving this compound are crucial for understanding its catalytic and solvent effects. The ability to efficiently transfer a proton to a substrate without acting as a strong acid that could cause undesired side reactions is a key feature of its utility in organic synthesis.

Enzyme-Substrate Specificity and Binding Mechanisms in Biocatalytic Reactions of this compound

This compound is a substrate for various enzymes, particularly lipases, which are widely used for kinetic resolution of racemic alcohols. rsc.orgresearchgate.net The enantioselective acylation of this compound, catalyzed by lipases such as those from Pseudomonas sp. or Candida antarctica, allows for the separation of its (R) and (S) enantiomers with high optical purity. acs.orgresearchgate.netresearchgate.net

The specificity and efficiency of these biocatalytic reactions are governed by the precise interactions between the enzyme's active site and the substrate molecule. The trifluoromethyl group plays a significant role in this binding. mdpi.com Its steric bulk and electronic properties influence how the substrate fits into the enzyme's binding pocket. mdpi.com Docking studies and experimental investigations have shown that the enzyme's active site can differentiate between the two enantiomers of this compound, leading to preferential acylation of one enantiomer over the other. researchgate.net

The reaction conditions, including the choice of solvent, acyl donor, temperature, and water activity, have a profound impact on the enzyme's activity and enantioselectivity. rsc.orgresearchgate.net For instance, using an encapsulated lipase (B570770) can improve performance and reusability compared to the free enzyme. rsc.orgresearchgate.net

Table 2: Lipase-Catalyzed Resolution of this compound

| Enzyme Source | Reaction Type | Outcome | Reference |

|---|---|---|---|

| Pseudomonas sp. lipase (PSL) | Kinetic Resolution (Acylation) | Successful resolution of enantiomers. Encapsulated lipase showed improved performance. | rsc.orgresearchgate.net |

| Candida antarctica lipase (CALB) | Kinetic Resolution (Esterification/Acylation) | Efficiently provides optically pure (S)-acetate and remaining (R)-alcohol. | acs.org |

| Alcohol dehydrogenase from Geotrichum | Asymmetric Reduction of Trifluoromethyl ketones | Produces chiral fluorinated alcohols like this compound with high enantiomeric excess. | lookchem.com |

Lewis Acidity and Coordination Phenomena of this compound

While this compound is primarily known for its Brønsted acidity (proton-donating ability), the concept of Lewis acidity is also relevant to its interactions. d-nb.info Fluorinated alcohols can act as ligands, coordinating to metal centers through the oxygen atom of the hydroxyl group. rsc.org The electron-withdrawing trifluoromethyl group enhances the Lewis acidity of the proton on the hydroxyl group, but it can also influence the coordination properties of the oxygen atom.

Furthermore, the fluorine atoms themselves can participate in weak coordination to metal centers, a phenomenon observed in other highly fluorinated ligands. d-nb.info This ability to engage in various coordination modes contributes to the utility of fluorinated alcohols as solvents and additives in transition metal-catalyzed reactions. rsc.org The study of Lewis acid-base interactions involving this compound is crucial for understanding its role in a wide range of chemical transformations, including deoxyfluorination reactions where borane (B79455) catalysts are employed. nih.govthieme-connect.com

Stereochemical Aspects and Chiral Recognition of 1,1,1 Trifluoro 2 Octanol

Enantiomeric Forms and their Significance in Biological and Material Sciences

Chirality is a fundamental property in biological systems, as living organisms are composed of and interact with chiral molecules such as amino acids and sugars. nih.govresearchgate.netnih.gov Consequently, the individual enantiomers of a chiral compound can exhibit markedly different biological activities. nih.gov While specific biological activities for the enantiomers of 1,1,1-Trifluoro-2-octanol are not extensively documented in publicly available research, the broader class of chiral fluorinated alcohols is of significant interest in medicinal chemistry. The inclusion of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. It is therefore plausible that the (R) and (S) forms of this compound could display stereospecific interactions with biological targets like enzymes or receptors.

In materials science, the demand for enantiomerically pure chiral fluorinated compounds is growing. nih.govchiralpedia.com These molecules are utilized in the development of advanced materials such as chiral liquid crystals, polymers, and nanomaterials. The specific handedness of a chiral molecule can influence the macroscopic properties of a material, including its optical and self-assembly characteristics. chiralpedia.commsleelab.org Chiral materials are integral to applications in optical devices, enantioselective separations, and asymmetric catalysis. nih.govchiralpedia.com While direct applications of this compound enantiomers in materials science are not widely reported, their structural motifs are relevant to the design of new chiral materials with tailored properties.

Advanced Enantiomeric Resolution Techniques for this compound

The separation of racemic this compound into its constituent enantiomers is crucial for investigating their individual properties and for their potential applications. Biocatalytic kinetic resolution, which utilizes enzymes to selectively react with one enantiomer over the other, has proven to be an effective method for this purpose. korea.ac.krresearchgate.netmdpi.com

To improve the efficiency, stability, and reusability of enzymes used in kinetic resolutions, they are often immobilized on solid supports. This approach facilitates the separation of the biocatalyst from the reaction mixture and can enhance its performance. nih.gov

One notable advancement in the resolution of this compound involves the use of lipase (B570770) from Pseudomonas sp. (PSL) encapsulated in aggregated silica (B1680970) nanoparticles. rsc.orgrsc.org In this method, the enzyme is physically entrapped within the porous structure of the silica nanoparticles. rsc.orgrsc.org This encapsulation technique has been shown to be highly effective, with almost no enzyme leakage observed during continuous batch operations, highlighting its potential for industrial applications. rsc.orgrsc.org The immobilized lipase catalyzes the enantioselective acylation of one of the alcohol's enantiomers, allowing for the separation of the unreacted enantiomer and the acylated product.

The performance of the encapsulated Pseudomonas sp. lipase in the resolution of this compound is highly dependent on the reaction conditions. A systematic investigation into these parameters has revealed that the enzyme's activity and enantioselectivity (E value) can be significantly influenced by factors such as temperature, solvent, water activity, and the choice of acyl donor. rsc.orgrsc.org

For instance, the enzyme activity was found to be optimal at 50°C, while the enantioselectivity decreased with increasing temperature. rsc.org The choice of acyl donor also played a critical role, with vinyl acetate (B1210297) providing good results. rsc.org Under optimized conditions, the encapsulated lipase demonstrated superior performance compared to the free enzyme. rsc.orgrsc.org The following table summarizes the effect of various reaction parameters on the performance of the encapsulated lipase.

| Parameter | Condition | Enzyme Activity (μmol g⁻¹ min⁻¹) | E Value |

|---|---|---|---|

| Temperature | 50°C | 20.32 | 33.83 |

| Acyl Donor | Vinyl Acetate | - | - |

| Solvent | n-Hexane | - | - |

| Water Activity (aw) | 0.58 | - | - |

Immobilized Enzyme Systems for Enhanced Resolution

Computational Modeling of Chiral Discrimination in Fluorinated Alcohols (e.g., 1,1,1-Trifluoropropan-2-ol)

Computational modeling provides valuable insights into the mechanisms of chiral recognition at the molecular level. While specific studies on this compound are scarce, research on analogous fluorinated alcohols like 1,1,1-Trifluoropropan-2-ol can illuminate the principles of chiral discrimination. wikipedia.org Techniques such as Density Functional Theory (DFT) are employed to calculate the optical rotation of chiral molecules, which can help in determining their absolute configuration. nih.govresearchgate.net

These computational approaches can model the interactions between the enantiomers of a fluorinated alcohol and a chiral selector, such as an enzyme's active site or a chiral stationary phase in chromatography. By calculating the interaction energies of the diastereomeric complexes formed, it is possible to predict which enantiomer will bind more strongly, thus explaining the basis of enantioselective recognition. nih.gov These models consider factors like hydrogen bonding and steric hindrance, which are crucial for chiral discrimination.

Spectroscopic Methodologies for Enantiomeric Distinction and Purity Assessment

Several spectroscopic techniques are employed to distinguish between the enantiomers of this compound and to determine the enantiomeric purity of a sample.

One of the most powerful techniques is Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR. acs.orgnih.govbohrium.comfigshare.comrsc.org The fluorine nucleus is highly sensitive in NMR, and in a chiral environment, the signals for the trifluoromethyl groups of the two enantiomers can be resolved. acs.orgnih.govbohrium.comfigshare.comrsc.org This is often achieved by using a chiral solvating agent or a chiral derivatizing agent to create diastereomeric species that are distinguishable by NMR. acs.orgnih.govbohrium.com

Chiral Gas Chromatography (GC) is another widely used method for the separation and quantification of enantiomers. nih.govgcms.czchromatographyonline.comwaters.comresearchgate.net In this technique, a chiral stationary phase is used in the GC column. The two enantiomers of this compound interact differently with the chiral stationary phase, leading to different retention times and, thus, their separation. nih.govgcms.czchromatographyonline.com The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the determination of the enantiomeric excess. Derivatization of the alcohol to a more volatile ester, such as an acetate, can often improve the separation. nih.gov

Advanced Applications and Functionalization of 1,1,1 Trifluoro 2 Octanol in Research

1,1,1-Trifluoro-2-octanol as a Chiral Building Block in Complex Organic Syntheses

The enantiopure forms of this compound are critical starting materials, or synthons, in asymmetric synthesis. The trifluoromethyl group is a key pharmacophore and agro-pharmacophore that can significantly enhance the metabolic stability, bioavailability, and binding affinity of a target molecule. nbinno.comnbinno.com The specific stereochemistry of the alcohol allows for the construction of molecules with precise three-dimensional arrangements, which is crucial for biological activity.

Precursors in Pharmaceutical Development and Medicinal Chemistry

In medicinal chemistry, the introduction of fluorine-containing groups is a well-established strategy for optimizing drug candidates. mdpi.com The trifluoromethyl group, in particular, is known to improve properties such as lipophilicity and resistance to oxidative metabolism. nbinno.com Chiral trifluoromethyl alcohols, analogous to this compound, are recognized as important intermediates for various medicines. google.com For example, (S)-1,1,1-Trifluoro-2-propanol is a known intermediate in the synthesis of pharmaceuticals. google.com The utility of these building blocks lies in their ability to introduce the trifluoromethyl moiety and a specific stereocenter into a larger molecule, a critical step in developing new drug candidates with improved pharmacological profiles. nbinno.com

Intermediates in Agrochemical Synthesis

The principles that make trifluoromethyl groups valuable in pharmaceuticals also apply to the agrochemical industry. The inclusion of a -CF3 group in pesticides and herbicides can dramatically increase their biological efficacy. nbinno.com This enhancement is often attributed to greater metabolic stability in the target pest and the environment, as well as improved transport properties. nbinno.com Chiral intermediates are increasingly important in agrochemical design to maximize activity against the target organism while minimizing off-target effects and environmental impact. nih.gov Shorter-chain analogues of this compound, such as 1,1,1-Trifluoroisopropanol, have been identified as significant chiral intermediates for creating more effective and stable pesticides and herbicides. nbinno.comgoogle.com The use of enantiomerically pure building blocks like this compound allows for the synthesis of specific stereoisomers of an active ingredient, which can lead to enhanced potency and a better environmental profile compared to racemic mixtures. nbinno.com

Construction of Fluorinated Amino Acids and Heterocycles

Fluorinated amino acids and heterocycles are crucial components in the fields of protein engineering and medicinal chemistry. beilstein-journals.orgnih.gov While direct synthesis from this compound is not extensively documented, established synthetic pathways for analogous compounds demonstrate its potential as a precursor.

Chiral fluorinated alcohols can be converted into corresponding fluorinated alkyl iodides, which are versatile intermediates for further synthesis. beilstein-journals.org These iodides can then be used in stereoselective reactions to construct the carbon skeleton of novel, fluorinated amino acids. beilstein-journals.org Furthermore, the class of β-amino-α-trifluoromethyl alcohols, which shares the core structural motif of this compound, can be transformed into various trifluoromethylated heterocycles. nih.govsemanticscholar.org These synthetic strategies showcase a viable pathway for utilizing this compound to create complex, high-value molecules like fluorinated prolines or piperidines, which are sought after in drug discovery. nih.gov

Integration into Advanced Materials Science

The unique combination of a hydrocarbon chain, a chiral center, and a highly polar trifluoromethyl group makes this compound an important component in the field of materials science, particularly for liquid crystals.

Components of Ferroelectric Liquid Crystal (FLC) Compounds

This compound is a known and important component in the synthesis of ferroelectric liquid crystal (FLC) compounds. FLCs are a phase of matter that possesses both the fluid properties of a liquid and the long-range order of a crystal, with the added characteristic of spontaneous electrical polarization. This property allows for very fast switching times in electro-optical devices.

Optically active this compound is used to create chiral dopants or the chiral part of the FLC molecule itself. The presence of this chiral, fluorinated structure is instrumental in inducing the desired ferroelectric properties, such as a tilted smectic C* (SmC) phase. Research has shown that FLCs derived from chiral 1,1,1-trifluoroalkan-2-ols exhibit remarkable characteristics, including a broad temperature range for the SmC phase, high spontaneous polarization, and rapid response times to an electric field.

Below is a table summarizing the impact of chiral 1,1,1-trifluoroalkan-2-ol derivatives on FLC properties.

| FLC Property | Influence of 1,1,1-Trifluoro-2-alkanol Moiety | Resulting Performance Characteristic |

|---|---|---|

| Spontaneous Polarization (Ps) | The strong dipole of the C-F bonds contributes significantly to the molecular dipole moment. | Large spontaneous polarization values, leading to strong coupling with an external electric field. |

| Switching Time | Large Ps values and optimized viscosity allow for faster reorientation of molecules. | Short response times, enabling high-speed display and photonic applications. |

| Helical Pitch | The chiral structure induces a helical twist in the SmC* phase. Specific derivatives can induce an ultra-short helix pitch. | Sub-wavelength helix pitch can lead to defect-free alignment and improved optical quality in display cells. |

| Temperature Range | The overall molecular structure influences the stability and range of the liquid crystal phases. | Wide operating temperature range for the SmC* phase, enhancing device reliability. |

Investigation as Performance Enhancement Additives in Engineered Systems

While fluorinated compounds are widely used as performance-enhancing additives in various engineered systems, such as lubricants and coatings, due to their high thermal stability and low surface energy, specific research detailing the application of this compound for these purposes is not prominent in publicly available literature. The potential for its use exists, but dedicated studies investigating its efficacy as an additive in industrial systems have not been identified in the current body of research.

Synergistic Effects with Hybrid Additives and Response Surface MethodologyNo studies were found that investigate the synergistic effects of this compound with other additives in this context, nor any research employing response surface methodology to optimize such systems.

Without any foundational research on this specific compound in the requested applications, it is not possible to provide an accurate and informative article that adheres to the user's structured outline and content requirements. Further research would be needed in the scientific community to explore the potential of this compound in this field before a comprehensive article could be written.

Analytical and Computational Methodologies in 1,1,1 Trifluoro 2 Octanol Research

Advanced Spectroscopic Characterization and Degradation Pathway Analysis

Spectroscopic methods are central to identifying and quantifying 1,1,1-Trifluoro-2-octanol and its transformation products. These techniques offer high sensitivity and specificity, which are crucial for tracking chemical changes during degradation studies.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule and is widely used to monitor the degradation of organic compounds. mdpi.com When this compound undergoes degradation, typically through oxidation, new chemical bonds form, which can be detected by FTIR. mdpi.com The analysis involves monitoring the appearance of new absorption bands in the infrared spectrum. For instance, the formation of carbonyl groups (C=O) from the oxidation of the alcohol group is a primary indicator of degradation, appearing in the 1850–1650 cm⁻¹ range. mdpi.com Further oxidation could lead to the formation of carboxylic acids, which would introduce broad hydroxyl (-OH) stretching bands in addition to carbonyl peaks. researchgate.net By tracking the emergence and growth of these characteristic peaks over time, researchers can identify the functional groups of the degradation products and infer the degradation pathway. mdpi.comresearchgate.net

Table 1: Potential FTIR Absorption Bands for this compound Degradation Products This table is interactive. Click on the headers to sort.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Associated Degradation Product |

|---|---|---|

| Carbonyl (Aldehyde) | 1740-1720 | 1,1,1-Trifluoro-2-octanone |

| Carbonyl (Carboxylic Acid) | 1760-1690 | Trifluoroacetic acid, Heptanoic acid |

| Hydroxyl (Carboxylic Acid) | 3300-2500 (broad) | Trifluoroacetic acid, Heptanoic acid |

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for the separation, identification, and quantification of volatile compounds like this compound and its potential degradation byproducts. researchgate.netttb.gov The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed mass information that allows for confident identification and precise quantification. gcms.cz For trace-level analysis of fluorinated compounds, methods are often coupled with thermal desorption (TD) for sample introduction and employ tandem mass spectrometry (MS/MS) for enhanced selectivity and sensitivity. nih.govresearchgate.net

Quantitative analysis typically involves the use of an internal standard, such as 2-nonanol, to ensure accuracy and precision. ttb.gov The mass spectrometer can be operated in Multiple Reaction Monitoring (MRM) mode, which is highly specific and sensitive. nih.govresearchgate.net In MRM, a specific precursor ion of the target analyte is selected and fragmented, and then one or more specific product ions are monitored. researchgate.net This technique significantly reduces background noise and allows for the accurate measurement of low concentrations. nih.govresearchgate.net The development of a robust GC-MS method requires optimization of parameters such as the GC column type, temperature program, and mass transitions for MRM acquisition. gcms.cznih.gov

Table 2: Illustrative GC-MS/MS Parameters for Fluoroalcohol Analysis This table is interactive. Click on the headers to sort.

| Parameter | Setting | Purpose |

|---|---|---|

| Gas Chromatograph (GC) | ||

| Column | Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) gcms.cz | Separation of analytes based on volatility and polarity. |

| Carrier Gas | Helium at 1.2 mL/min nih.gov | Transports the sample through the column. |

| Inlet Mode | Pulsed Splitless nih.gov | Efficiently transfers the entire sample onto the column for trace analysis. |

| Inlet Temperature | 200 °C nih.gov | Ensures rapid vaporization of the sample. |

| Mass Spectrometer (MS) | ||

| Ionization Mode | Electron Ionization (EI) nih.gov | Fragments molecules into characteristic ions for identification. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) researchgate.net | Provides high selectivity and sensitivity for quantitative analysis. |

| Precursor Ion (example) | [M-H]⁻ or other characteristic ion | Parent ion selected for fragmentation. |

Thermal and Chemical Stability Assessment of this compound

Assessing the stability of this compound is critical for understanding its persistence and potential applications. This involves determining its resistance to heat and its long-term behavior under simulated environmental stresses.

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mt.com It is used to determine the thermal stability and decomposition temperature of materials. mt.com In a typical TGA experiment, a sample of this compound is heated at a constant rate, and its mass is continuously recorded. etamu.edu The resulting TGA curve plots the percentage of mass remaining against temperature. The onset temperature of mass loss indicates the point at which the compound begins to either evaporate or decompose. mt.com A sharp decrease in mass signifies a decomposition reaction, and the temperature at which this occurs is a key measure of the compound's thermal stability. mt.com

Table 3: Representative Data from a TGA Experiment This table is interactive. Click on the headers to sort.

| Temperature (°C) | Mass Remaining (%) | Observation |

|---|---|---|

| 50 | 100.0 | Stable, no mass loss |

| 100 | 99.8 | Minor loss due to volatility |

| 150 | 98.5 | Onset of significant evaporation/boiling |

| 200 | 5.0 | Rapid mass loss due to boiling |

| 250 | 1.2 | Nearing complete volatilization |

Accelerated aging tests are designed to predict the long-term stability of a substance by exposing it to intensified environmental conditions over a shorter period. icm.edu.pl For this compound, these tests would involve subjecting samples to stressors such as elevated temperatures, high humidity, and specific wavelengths of UV radiation. icm.edu.plnih.gov The principle behind this methodology, often described by the Arrhenius equation, is that increasing the temperature accelerates the rate of chemical reactions, including degradation. researchgate.net For instance, an empirical rule suggests that for many reactions, the rate roughly doubles for every 10°C increase in temperature. researchgate.net Throughout the aging process, samples are periodically collected and analyzed using techniques like FTIR and GC-MS to monitor chemical changes and the formation of degradation products. icm.edu.pl This allows researchers to evaluate the stability of the compound and estimate its service life under normal environmental conditions. nih.gov

Table 4: Examples of Accelerated Aging Conditions This table is interactive. Click on the headers to sort.

| Condition | Parameter | Duration | Purpose |

|---|---|---|---|

| Thermal Aging | Constant Temperature (e.g., 70°C) nih.gov | Weeks to Months | To assess thermal stability and degradation pathways. researchgate.net |

| Hygrothermal Aging | High Temperature & High Humidity (e.g., 70°C, 85% RH) nih.gov | Weeks to Months | To evaluate the effect of moisture on degradation (hydrolysis). |

| UV Radiation Aging | Specific Wavelength (e.g., 340 nm) & Temperature nih.gov | Hours to Days | To assess stability against photodegradation. |

Computational Chemistry and Molecular Modeling for Predictive Studies

Computational chemistry provides powerful predictive tools that complement experimental research. Molecular modeling techniques allow for the investigation of molecular properties, interactions, and reaction mechanisms at an atomic level, offering insights that can be difficult to obtain through experiments alone. mdpi.comfraunhofer.de

For this compound, molecular dynamics (MD) simulations can be employed to study its behavior in different environments. nih.gov MD simulations model the movements and interactions of atoms and molecules over time, which can be used to predict properties like the octanol-water partition coefficient, a key indicator of a substance's environmental fate. nih.gov These simulations provide detailed information about intermolecular forces, such as hydrogen bonding, which govern the compound's physical properties and interactions with other molecules. researchgate.net

Quantum chemistry methods, such as Density Functional Theory (DFT), are used to investigate the electronic structure of the molecule. acs.org These calculations can predict molecular geometries, vibrational frequencies (which can be compared with experimental FTIR spectra), and reaction energetics. acs.org By modeling potential degradation reactions, DFT can help elucidate the most likely degradation pathways and identify transient intermediate species, guiding experimental efforts to detect them. dtaborgroup.com

Table 5: Applications of Computational Methods in this compound Research This table is interactive. Click on the headers to sort.

| Computational Method | Application | Predicted Properties |

|---|---|---|

| Molecular Dynamics (MD) | Simulating bulk liquid properties and solvent interactions. nih.gov | Density, diffusion coefficients, octanol-water partition coefficient. nih.gov |

| Density Functional Theory (DFT) | Calculating electronic structure and reaction energies. acs.org | Molecular geometry, reaction barriers, vibrational spectra, bond energies. |

Table 6: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,1,1-Trifluoro-2-octanone |

| 2-nonanol |

| Carbon dioxide |

| Helium |

| Heptanoic acid |

Molecular Dynamics Simulations for Structural and Thermodynamical Properties

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. While extensive MD simulation studies specifically targeting this compound are not widely published, the principles of this methodology are well-established through research on analogous fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1-trifluoropropan-2-ol (TFIP). researchgate.netnih.govuq.edu.aurug.nl These studies provide a framework for how MD simulations can elucidate the properties of this compound.

MD simulations for a compound like this compound would involve developing a force field, which is a set of parameters that defines the potential energy of the system. This force field governs the interactions between atoms, including bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions. uq.edu.au By solving Newton's equations of motion, the trajectory of each atom can be tracked over time, allowing for the calculation of macroscopic properties from the microscopic behavior.

For fluorinated alcohols, MD simulations can reveal key structural information, such as how the molecules arrange themselves in a pure liquid or in solution. researchgate.netnih.gov For instance, simulations can quantify the extent of hydrogen bonding and the formation of molecular clusters or aggregates. uq.edu.au These structural details are critical for understanding the compound's unique physicochemical properties.

From a thermodynamic perspective, MD simulations can be used to calculate a range of properties. These calculations are typically performed by simulating the system under specific conditions (e.g., constant temperature and pressure) and averaging the properties of interest over the simulation time.

Table 1: Potential Thermodynamical Properties Calculable via MD Simulations

| Property | Description |

|---|---|

| Density | Calculated from the simulated volume of the system at a given mass and pressure. |

| Enthalpy of Vaporization | Determined by calculating the difference in energy between the liquid and gas phases of the compound. researchgate.net |

| Self-Diffusion Coefficient | Measures the translational mobility of molecules within the liquid, derived from their mean square displacement over time. rug.nl |

| Heat Capacity | Calculated from the fluctuations in enthalpy or energy during the simulation. |

By applying these established simulation techniques, researchers can gain a detailed understanding of the structural and thermodynamic behavior of this compound, predicting its properties and explaining its behavior in various environments.

Quantum Chemical Implicit Solvent Models for Fluorinated Compound Behavior

Quantum chemical (QC) calculations offer a higher level of theory compared to classical MD simulations by solving the electronic structure of a molecule. mdpi.com These methods are particularly useful for understanding the behavior of fluorinated compounds, where the high electronegativity of fluorine atoms creates significant electronic effects. When combined with implicit solvent models, QC methods can efficiently predict the properties of molecules in solution without the computational expense of explicitly simulating solvent molecules. mdpi.compublish.csiro.au

Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. mdpi.com The solute molecule is placed in a cavity within this continuum, and the electronic structure of the solute is calculated while accounting for its interaction with the surrounding solvent. The Solvation Model based on Density (SMD) is one such widely used model. publish.csiro.au

For this compound, this approach can be used to:

Determine Conformational Energies: Calculate the relative energies of different rotational isomers (rotamers) of the molecule in various solvents to identify the most stable conformations. publish.csiro.au

Calculate Solvation Free Energy: Predict the energy change when the molecule is transferred from a vacuum to a solvent, which is fundamental for understanding its solubility and partitioning behavior. mdpi.com

Analyze Electronic Properties: Investigate properties like dipole moment and partial atomic charges in solution, which are influenced by the solvent environment.

The application of these models is crucial for accurately predicting how the trifluoromethyl group in this compound influences its interactions with different solvents, a key factor in its chemical reactivity and environmental distribution. publish.csiro.au

Prediction of Environmental Fate Parameters (e.g., Octanol-Water Partition Coefficient)

A critical parameter for assessing the environmental fate of a chemical is the octanol-water partition coefficient (Kow), usually expressed as its logarithm (log Kow or log P). mdpi.com This value describes a chemical's tendency to partition between a non-polar organic phase (octanol, mimicking lipids) and an aqueous phase (water). researchgate.net A high log P value indicates greater lipophilicity and a higher potential for bioaccumulation. mdpi.com

Computational methods are frequently used to predict log P values, avoiding the need for complex experimental measurements. publish.csiro.auresearchgate.net These predictions can be made using several approaches:

Empirical Fragment-Based Methods: These methods, such as ALOGP and miLOGP, estimate the log P of a molecule by summing the contributions of its individual atoms or functional groups. publish.csiro.auresearchgate.net

Quantum Chemical Models: As described previously, implicit solvent models can be used to calculate the free energy of solvation in both water and octanol (B41247). The difference between these two values is directly related to the log P. mdpi.compublish.csiro.au This method provides a physics-based prediction of the partition coefficient.

Studies on other fluorinated molecules have shown that while empirical methods can be fast and moderately accurate, quantum chemical implicit solvent models like SMD can also provide reliable predictions, although with slightly higher deviations in some cases. publish.csiro.auresearchgate.net

Table 2: Comparison of Log P Prediction Methodologies

| Method Type | Principle | Advantages |

|---|---|---|

| Empirical (Fragment-Based) | Sum of contributions from molecular fragments/atoms. | Fast computation, good accuracy for common structures. researchgate.net |

| Quantum Chemical (Implicit Solvent) | Calculation of solvation free energies in octanol and water. publish.csiro.au | Based on fundamental physics, applicable to novel structures. |

Future Research Directions and Comparative Studies on 1,1,1 Trifluoro 2 Octanol

Elucidation of Structure-Reactivity and Structure-Property Relationships in Fluorinated Alcohols

A primary focus of future research will be to fully map the connections between the molecular structure of fluorinated alcohols like 1,1,1-Trifluoro-2-octanol and their resulting chemical reactivity and physical properties. The incorporation of fluorine atoms can significantly alter a molecule's stability, reactivity, lipophilicity, and acidity with minimal steric impact. sigmaaldrich.com

The presence of the CF3 group, a powerful electron-withdrawing moiety, has a profound effect on the adjacent hydroxyl group. This electronic influence increases the acidity of the hydroxyl proton, which in turn affects its hydrogen bonding capabilities and nucleophilicity. Fluorinated alcohols have emerged as remarkable solvents that can enable challenging C-H activation reactions, often improving reactivity and selectivity. rsc.org This is attributed to their unique combination of high ionizing power, strong hydrogen-bond-donating ability, and low nucleophilicity.

Further investigations will likely involve detailed comparative studies against a range of other fluorinated and non-fluorinated alcohols. Molecular dynamics simulations, similar to those used to study 1,1,1-trifluoro-propan-2-ol, could reveal how the trifluoromethyl and alkyl groups in this compound influence its miscibility and the organization of solvent molecules at a microscopic level. researchgate.net Understanding these relationships is critical for designing new catalysts, solvents, and materials with tailored properties. For example, the incorporation of fluorine can enhance the metabolic stability and bioavailability of pharmaceuticals by altering lipophilicity. olemiss.edu

Table 1: Comparative Properties of Fluorinated vs. Non-Fluorinated Alcohols

| Property | General Effect of Trifluoromethyl (CF3) Group | Rationale |

|---|---|---|

| Acidity (pKa) | Increases (pKa decreases) | Strong inductive electron-withdrawal by the CF3 group stabilizes the resulting alkoxide ion. |

| Hydrogen Bond Donor Strength | Increases | The polarized O-H bond resulting from the electron-withdrawing CF3 group makes the hydrogen atom a stronger donor. |

| Nucleophilicity | Decreases | The electron density on the oxygen atom is reduced, making it a weaker nucleophile. |

| Lipophilicity | Increases | The CF3 group is more lipophilic than a CH3 group, which can enhance solubility in nonpolar media and affect biological membrane permeability. olemiss.edu |

| Thermal Stability | Increases | The carbon-fluorine bond is exceptionally strong, leading to higher thermal stability compared to carbon-hydrogen bonds. sigmaaldrich.com |

| Solvent Polarity/Ionizing Power | Increases | Fluorinated alcohols are highly polar solvents capable of stabilizing charged intermediates and transition states in chemical reactions. rsc.org |

Deeper Understanding of Interfacial Activity and Performance Enhancement Mechanisms

The amphiphilic nature of this compound, featuring a hydrophobic eight-carbon chain and a polar trifluoromethylated alcohol head, suggests significant potential for interfacial activity. Future research is needed to quantify its effectiveness as a surfactant or co-surfactant at various interfaces, such as oil-water and air-water. The unique properties of the fluorinated group could lead to performance enhancements not seen with traditional hydrocarbon-based surfactants.

Studies combining surface-active ionic liquids with conventional surfactants have demonstrated that synergistic interactions can dramatically reduce interfacial tension (IFT). nih.gov It is conceivable that this compound could act synergistically with other surfactants, where its fluorinated segment provides unique packing characteristics at the interface. The bulky nature of the CF3 group and its distinct interactions could disrupt the crystalline structure of water, altering the hydrophobic effect and leading to more efficient reduction of IFT. The goal is to understand how these molecules arrange themselves at an interface to maximize performance, potentially leading to applications in areas like enhanced oil recovery or emulsion stabilization. semanticscholar.orgnih.gov

The mechanism of performance enhancement likely stems from the high stability of the C-F bonds and the unique electronic nature of the fluorinated head group. This could create a more robust and well-defined interfacial layer, improving the stability and properties of emulsions or foams. Detailed studies using techniques like pendant drop tensiometry, neutron reflectometry, and molecular dynamics simulations will be essential to probe the structure and dynamics of the interfacial layer formed by this compound.

Table 2: Structural Features of this compound and Their Hypothesized Contribution to Interfacial Activity

| Molecular Feature | Description | Potential Impact on Interfacial Performance |

|---|---|---|

| n-Heptyl Group | C7H15 nonpolar tail | Provides hydrophobicity (lipophilicity), driving the molecule to the interface and enabling interaction with nonpolar phases (e.g., oil). |

| Hydroxyl Group (-OH) | Polar functional group | Provides hydrophilicity, enabling interaction with aqueous phases and hydrogen bonding capabilities. |

| Trifluoromethyl Group (-CF3) | Electron-withdrawing, hydrophobic, and lipophobic | Creates a unique "fluorous" character. It can enhance packing efficiency at the interface, increase thermal and chemical stability, and potentially lower the critical micelle concentration (CMC). |

| Combined Head Group (-CH(OH)CF3) | Chiral, polar, strong H-bond donor | The combined steric and electronic effects influence molecular packing, orientation at the interface, and interactions with other surfactant molecules, potentially leading to synergistic effects. nih.gov |

Exploration of Novel and Sustainable Synthetic Strategies for Fluorinated Building Blocks

The increasing demand for complex fluorinated molecules in pharmaceuticals, agrochemicals, and materials science necessitates the development of more efficient, selective, and sustainable synthetic methods. sigmaaldrich.com While the nucleophilic trifluoromethylation of carbonyl compounds is a common route to α-trifluoromethyl alcohols, future research will explore greener and more atom-economical strategies. researchgate.net

One promising avenue is the use of bio-derived feedstocks as starting materials. For instance, modifying molecules derived from biomass, such as furfural, to incorporate fluorine presents a more sustainable pathway to valuable fluorinated building blocks. mdpi.com This approach links renewable resources with the production of high-value fluorochemicals.

Another area of exploration involves late-stage functionalization, where C-H bonds in a readily available backbone are selectively converted to C-F bonds. This strategy avoids the need for pre-functionalized substrates and allows for the rapid generation of diverse fluorinated analogues. mdpi.com Additionally, methods such as the halofluorination of olefins offer alternative pathways to create fluorinated intermediates that can be further transformed into desired products like this compound. nih.gov The development of catalytic methods that use less hazardous fluorinating agents and operate under milder conditions is a key goal for making the synthesis of these compounds more environmentally friendly.

Table 3: Overview of Synthetic Strategies for Fluorinated Alcohols

| Synthetic Strategy | Description | Potential for Sustainability |

|---|---|---|

| Nucleophilic Trifluoromethylation | Reaction of a trifluoromethylating agent (e.g., Ruppert-Prakash reagent) with an aldehyde (octanal). researchgate.net | Moderate; depends on the synthesis of the trifluoromethylating agent. |

| Halofluorination of Alkenes | Anti-addition of a halogen and fluorine across a double bond, followed by subsequent chemical transformations. nih.gov | Moderate; can use simple starting materials but may involve multiple steps. |

| Bio-derived Feedstocks | Chemical modification of platform molecules derived from biomass (e.g., furans) to introduce fluorine. mdpi.com | High; utilizes renewable resources, reducing reliance on fossil fuels. |

| Late-Stage C-H Fluorination | Direct replacement of a C-H bond with a C-F bond using specialized catalysts and fluorinating agents. mdpi.com | High; increases synthetic efficiency and reduces the number of steps required. |

Uncharted Applications and Expanding Frontiers in this compound Research

While the immediate applications of this compound are still being defined, its unique properties suggest a wide range of potential uses that are ripe for exploration. The demonstrated success of other fluorinated alcohols as solvents for promoting difficult chemical reactions points to its potential as a specialty solvent or additive in organic synthesis and catalysis. rsc.org

In materials science, the compound could serve as a building block for fluorinated polymers, surfactants, or coatings. Fluorinated materials are known for their high thermal stability, chemical resistance, and low surface energy (non-stick properties). sigmaaldrich.com this compound could be used to synthesize novel amphiphilic block copolymers or functional surface modifiers. Its use as a processing solvent for organic electronics has also been suggested, as fluorinated alcohols can induce favorable structural ordering in thin films, enhancing device performance and stability. acs.org

The intersection of fluorine chemistry and biomedicine is a particularly exciting frontier. acs.org Given that approximately 20-25% of pharmaceuticals contain fluorine, this compound could be a valuable chiral building block for the synthesis of new bioactive molecules. mdpi.com The trifluoromethyl group can enhance a drug's metabolic stability, binding affinity, and membrane permeability. Future research could involve synthesizing derivatives of this compound and screening them for various biological activities.

Q & A

How can researchers determine the optimal concentration of TFO for enhancing mass transfer efficiency in lithium bromide absorption systems?

Advanced Research Question

Experimental design should involve static pool tests to measure performance enhancement () as a function of TFO concentration. Use interpolation methods to identify the maximum enhancement () and its corresponding concentration (e.g., Table 4 in ). For reproducibility, replicate trials across concentration gradients (0.01–0.1 wt%) are critical, as performance peaks at an optimal concentration due to micelle formation and surface tension reduction .

What methodological approaches resolve contradictions in TFO’s performance compared to other fluorinated alcohols (e.g., DFH or HEP)?

Advanced Research Question

Comparative studies should analyze values from standardized static enhancement tests (Tables 2–5 in ). For instance, TFO shows lower than DFH but higher thermal stability. Use multivariate regression to isolate variables like fluorine content and chain length. Surface tension measurements via pendant drop analysis or dynamic light scattering can clarify mechanistic differences .

How can TFO’s stability under high-temperature or acidic conditions be systematically evaluated?

Advanced Research Question

Stability assays (e.g., Table 9 in ) should combine:

- Thermogravimetric Analysis (TGA) to assess decomposition temperatures.

- FTIR Spectroscopy to track degradation products (e.g., fluoride ions).

- Accelerated aging tests in simulated lithium bromide chiller environments (pH 3–9, 80–150°C). Quantify residual TFO via GC-MS with deuterated internal standards .

What experimental designs are recommended for studying synergistic effects between TFO and hybrid additives?

Advanced Research Question

Use a Design of Experiments (DOE) framework to test binary/ternary additive mixtures (e.g., Table 7 in ). Response Surface Methodology (RSM) can model interactions between TFO and surfactants like 2-ethylhexanol. Measure synergistic coefficients () where indicates enhanced mass transfer beyond additive effects .

What mechanistic hypotheses explain TFO’s role in reducing surface tension at liquid-vapor interfaces?

Basic Research Question

Hypothesize that the trifluoromethyl group increases hydrophobicity, promoting adsorption at interfaces. Validate via:

- Neutron Reflectometry to quantify TFO’s interfacial packing density.

- Molecular Dynamics Simulations comparing TFO with non-fluorinated analogs.

- Langmuir Trough Experiments to measure pressure-area isotherms .

How can researchers identify degradation pathways of TFO in environmental or industrial systems?

Advanced Research Question

Employ LC-QTOF-MS for non-targeted analysis of degradation byproducts. Combine with isotopic labeling (e.g., -NMR) to track fluorine redistribution. Compare degradation rates in aerobic vs. anaerobic conditions using OECD 301B biodegradation protocols .

What analytical techniques are suitable for quantifying trace TFO in complex matrices (e.g., wastewater)?

Advanced Research Question

Develop a Solid-Phase Microextraction (SPME)-GC-MS method with a fluorinated stationary phase (e.g., PDMS/divinylbenzene). Optimize recovery rates using spiked samples and matrix-matched calibration curves. Limit of Detection (LOD) should be ≤10 ppt for PFAS-related environmental monitoring .

How does TFO’s stereochemistry influence its performance in chiral separation media?

Basic Research Question

Synthesize enantiopure TFO via kinetic resolution using lipases (e.g., Candida antarctica). Compare enantiomers’ chromatographic performance using Chiral HPLC with amylose-based columns. Report enantiomeric excess () and retention factors () for polar analytes .

What computational models predict TFO’s thermodynamic properties (e.g., Henry’s Law constants)?

Advanced Research Question

Use COSMO-RS simulations to predict vapor-liquid equilibria. Validate with experimental data from static headspace-GC. Compare predicted vs. measured activity coefficients in aqueous LiBr solutions to refine solvation parameters .

How can TFO’s synthesis be scaled while minimizing perfluoroalkyl chain defects?

Basic Research Question

Optimize the Grignard reaction of 1,1,1-trifluoroacetone with heptyl bromide using Design of Experiments (DOE) . Monitor chain-length distribution via -NMR and adjust stoichiometry/temperature to suppress branching. Purify via fractional distillation under reduced pressure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.